Amidepsine A

Overview

Description

Amidepsine A is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It is known to inhibit Diacylglycerol acyltransferases (DGAT) activity .

Molecular Structure Analysis

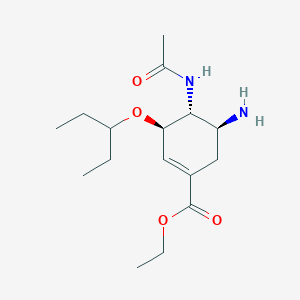

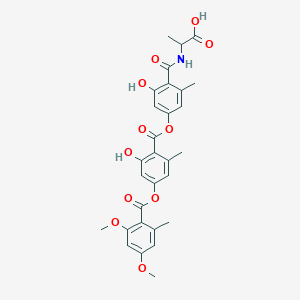

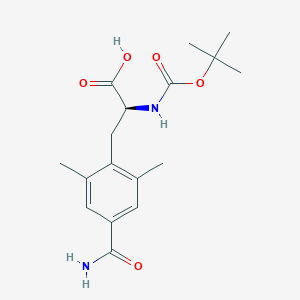

Amidepsine A has a molecular formula of C29H29NO11 . Its formal name is 2,4-dimethoxy-6-methyl-benzoic acid, 4-[[4-[[ (1-carboxyethyl)amino]carbonyl]-3-hydroxy-5-methylphenoxy]carbonyl]-3-hydroxy-5-methylphenyl ester .Physical And Chemical Properties Analysis

Amidepsine A is a powder . It is soluble in methanol . Its molecular weight is 567.5 .Scientific Research Applications

Inhibition of Diacylglycerol Acyltransferase (DGAT)

Amidepsine A is known to inhibit DGAT, an enzyme that catalyzes the final step in triglyceride synthesis. This inhibition is significant because excessive triglyceride synthesis can lead to metabolic disorders such as fatty liver, obesity, and hypertriglyceridemia, which are risk factors for atherosclerosis and diabetes .

Potential Therapeutic Agent for Metabolic Disorders

Due to its inhibitory effect on DGAT, Amidepsine A has potential as a therapeutic agent for treating metabolic disorders. By preventing the excessive accumulation of triglycerides, it could be used to manage conditions like obesity and insulin resistance .

Research on Obesity and Fatty Liver Disease

Amidepsine A’s role in inhibiting triglyceride synthesis makes it a valuable compound for research into obesity and fatty liver disease. Studies involving DGAT-1 deficient mice have shown a protective phenotype against diet-induced obesity, suggesting that Amidepsine A could be used to explore new treatments for these conditions .

Study of Triglyceride Synthesis Pathways

Researchers can use Amidepsine A to study the biochemical pathways involved in triglyceride synthesis. Understanding these pathways is crucial for developing drugs that can regulate lipid metabolism and treat related diseases .

Development of Anti-atherosclerosis Drugs

By inhibiting the enzyme responsible for triglyceride synthesis, Amidepsine A could be instrumental in the development of drugs aimed at preventing atherosclerosis, a leading cause of heart disease .

Electrosynthesis of Amides

While not directly related to Amidepsine A, the compound belongs to the amide class, which is significant in electrosynthesis. Amides are essential in biological systems and the pharmaceutical industry, and greener routes for amide synthesis are a vital research goal. Amidepsine A could potentially inspire new methodologies in the electrosynthesis of amides .

Mechanism of Action

Target of Action

Amidepsine A primarily targets Diacylglycerol Acyltransferase (DGAT) . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA . This reaction is considered the terminal and only committed step in triglyceride synthesis and is essential for the formation of adipose tissue .

Mode of Action

Amidepsine A inhibits DGAT activity, showing inhibitory effects in rat liver microsomes and Raji cells . It integrates into lipid bilayers due to its lipophilic properties, affecting membrane integrity and functionality . By altering the physical properties of cellular membranes, including fluidity, phase behavior, and permeability, Amidepsine A can disrupt normal cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Amidepsine A is the triglyceride synthesis pathway . By inhibiting DGAT, Amidepsine A prevents the formation of triglycerides, which are essential components of adipose tissue . This disruption can lead to a cascade of effects within the cell, ultimately affecting cell viability .

Pharmacokinetics

As a lipophilic compound, it is likely to have good absorption and distribution within lipid environments, such as cell membranes

Result of Action

The inhibition of DGAT by Amidepsine A leads to an excessive accumulation of triacetylglycerol . This may cause conditions such as fatty liver, obesity, and hypertriglyceridemia, which may further lead to atherosclerosis, diabetes, and metabolic disorders .

Action Environment

As a lipophilic compound, its action is likely influenced by the lipid composition of the environment, such as the lipid composition of cell membranes

Safety and Hazards

properties

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidepsine A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Amidepsine A?

A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].

Q2: What is the structural characterization of Amidepsine A?

A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.

Q3: How does Amidepsine A impact triacylglycerol formation in cells?

A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.

Q4: Are there other compounds similar to Amidepsine A?

A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].

Q5: Has Amidepsine A been tested in any disease models?

A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)